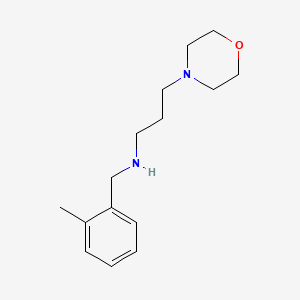

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" often involves condensation reactions, cyclization, and amination processes. For instance, compounds with morpholine structures have been synthesized through reactions involving morpholine and formaldehyde, further demonstrating the versatility and reactivity of morpholine derivatives in chemical synthesis (Kotan & Yüksek, 2016). Similarly, epoxide-mediated Stevens rearrangements have been utilized to create polysubstituted morpholin-2-ones, showcasing a method for synthesizing complex morpholine derivatives through tandem formation of C-N, C-O, and C-C bonds (Jin, Yu, Qin, & Tian, 2019).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, such as those related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine," can be characterized by various spectroscopic techniques including IR, NMR, and X-ray crystallography. These methods provide insights into the compound's stereochemistry, conformation, and electronic structure. For example, spectroscopic studies and crystal structure analysis of a Schiff base morpholine derivative revealed the importance of intramolecular hydrogen bonding on its tautomeric properties, emphasizing the structural features of morpholine-based compounds (Ünver, Yıldız, Ocak, & Durlu, 2008).

Chemical Reactions and Properties

Morpholine derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities that can be tailored for specific applications. The Buchwald–Hartwig amination is a notable reaction, allowing for the synthesis of complex quinolines involving morpholine, indicating the functional versatility and reactivity of morpholine-containing compounds (Bonacorso et al., 2018).

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Morpholine Derivatives and Pharmacological Interest

Morpholine and its derivatives, including compounds structurally related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine," have been explored for their broad spectrum of pharmacological activities. These activities include anticancer, antifungal, antihypertensive, antiulcer, antipsychotic, and antiviral properties. The presence of the morpholine ring in various organic compounds has been developed for diverse pharmacological activities, suggesting that modifications on the morpholine scaffold can lead to the discovery of new therapeutic agents (Asif & Imran, 2019).

Organic Synthesis

Synthetic Applications

The compound "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" can serve as a precursor or intermediate in organic synthesis, contributing to the synthesis of a wide range of bioactive molecules. Research on related compounds, such as methyl-2-formyl benzoate, highlights the role of such compounds as bioactive precursors in organic synthesis, with applications in developing pharmaceuticals due to their pharmacological activities (Farooq & Ngaini, 2019).

Material Science

Optoelectronics and OLEDs

Compounds with benzoxazole, benzimidazole, and similar heterocyclic frameworks have shown significant potential in material science, especially in optoelectronics and organic light-emitting diodes (OLEDs). The development of materials based on these heterocyclic compounds for OLED applications demonstrates the importance of such chemical structures in advancing technology for display and lighting applications. This research area suggests that derivatives of "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" might also find applications in material science, particularly if they contain functional groups conducive to electronic and photonic properties (Squeo & Pasini, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-14-5-2-3-6-15(14)13-16-7-4-8-17-9-11-18-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMLIHBRXOFVFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)

![5,6,7,8-Tetrahydropyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2495701.png)

![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)

![1-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2495706.png)

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2495707.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2495708.png)

![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)

![5-Bromo-2-[1-(cyclobutylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2495719.png)